molecular formula C22H35N5O2 B2703430 N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922557-92-4

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2703430
CAS No.: 922557-92-4
M. Wt: 401.555
InChI Key: KNYGBUKLMYFXME-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by its unique structure, which includes an indoline moiety, a piperazine ring, and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

  • Formation of the Indoline Derivative: : The synthesis begins with the preparation of the 1-methylindoline derivative. This can be achieved through the reduction of 1-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

  • Piperazine Derivative Preparation: : The next step involves the synthesis of the 4-methylpiperazine derivative. This can be synthesized by reacting piperazine with methyl iodide under basic conditions.

  • Coupling Reaction: : The indoline and piperazine derivatives are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

  • Oxalamide Formation: : Finally, the intermediate is reacted with oxalyl chloride to form the desired oxalamide compound. This step typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)

    Bases: Triethylamine, sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

  • Medicine: : The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents. Its structural features suggest it may interact with various biological pathways.

  • Industry: : In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-isobutyl-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide: Lacks the piperazine ring, which may affect its reactivity and biological activity.

    N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Lacks the indoline moiety, which could influence its chemical properties and applications.

Uniqueness

N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is unique due to the presence of both the indoline and piperazine rings, along with the oxalamide functional group. This combination of structural features provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O2/c1-16(2)14-23-21(28)22(29)24-15-20(27-11-9-25(3)10-12-27)17-5-6-19-18(13-17)7-8-26(19)4/h5-6,13,16,20H,7-12,14-15H2,1-4H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGBUKLMYFXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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